molecular formula C13H18N2 B13933592 N-1-isopropyltryptamine

N-1-isopropyltryptamine

Cat. No.: B13933592
M. Wt: 202.30 g/mol
InChI Key: ARHHZLRATAUACE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1-Isopropyltryptamine is a synthetic compound belonging to the tryptamine family. Tryptamines are a class of compounds that share a common structure, which includes an indole ring connected to an amino group via an ethyl side chain. This compound is known for its potential psychedelic and hallucinogenic effects, similar to other tryptamine derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-1-Isopropyltryptamine typically involves the alkylation of tryptamine with isopropyl halides. The reaction is carried out under basic conditions, often using a strong base such as sodium hydride or potassium tert-butoxide. The reaction proceeds via nucleophilic substitution, where the amino group of tryptamine attacks the isopropyl halide, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. This could involve the use of continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions: N-1-Isopropyltryptamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-1-Isopropyltryptamine has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other tryptamine derivatives.

    Biology: The compound is studied for its effects on neurotransmitter systems, particularly serotonin receptors.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including its effects on mood and cognition.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

N-1-Isopropyltryptamine exerts its effects primarily through interaction with serotonin receptors, particularly the 5-HT2A receptor. The compound acts as an agonist, binding to these receptors and mimicking the effects of serotonin. This interaction leads to altered neurotransmission and the psychedelic effects associated with the compound .

Comparison with Similar Compounds

  • N,N-Dimethyltryptamine (DMT)
  • N,N-Diethyltryptamine (DET)
  • 5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT)

Comparison: N-1-Isopropyltryptamine is unique in its structure due to the presence of an isopropyl group attached to the nitrogen atom. This structural difference can lead to variations in its pharmacological effects and potency compared to other tryptamines. For example, while DMT is known for its intense and short-lived effects, this compound may have a different duration and intensity of action .

Properties

Molecular Formula

C13H18N2

Molecular Weight

202.30 g/mol

IUPAC Name

2-(1-propan-2-ylindol-3-yl)ethanamine

InChI

InChI=1S/C13H18N2/c1-10(2)15-9-11(7-8-14)12-5-3-4-6-13(12)15/h3-6,9-10H,7-8,14H2,1-2H3

InChI Key

ARHHZLRATAUACE-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C2=CC=CC=C21)CCN

Origin of Product

United States

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